2-Iodo-4-(methylsulfanyl)aniline
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Overview
Description
2-Iodo-4-(methylsulfanyl)aniline is a chemical compound with the CAS Number: 23153-04-0 . It has a molecular weight of 265.12 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-iodo-4-(methylthio)aniline . Its InChI code is 1S/C7H8INS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 . The key for this InChI code is GSOYWOHDSKTUTO-UHFFFAOYSA-N .Scientific Research Applications
Chemical Synthesis and Structural Analysis
2-Iodo-4-(methylsulfanyl)aniline is implicated in various synthetic pathways and structural analysis. It participates in the cyclization process to form complex molecular structures like 3-iodo-1,2,3,4-tetrahydroquinolines, showcasing its relevance in the synthesis of heterocyclic compounds (Gataullin et al., 2002). The compound is also involved in the preparation and transformation of imines and undergoes oxidation and sulfanylation reactions, underlining its flexibility and utility in chemical syntheses (Paiva, 2011). Its derivatives are pivotal in the high-yield synthesis of 4H-1,4-Benzothiazine-1,1-dioxide, demonstrating its role in the preparation of pharmacologically active molecules (Montis et al., 2008).
Crystallographic and Optical Studies
Crystallographic studies reveal the distinct nature of iodo derivatives like this compound due to their size and polarization characteristics, contributing to the understanding of molecular interactions in crystal structures (Dey et al., 2003). Additionally, research on similar compounds has delved into their nonlinear optical properties, indicating potential applications in optical limiting devices due to their significant nonlinear response (George et al., 2021).
Catalysis and Green Chemistry
This compound derivatives have been studied for their catalytic properties, particularly in facilitating Suzuki-Miyaura C-C coupling reactions in eco-friendly water-based solutions, highlighting their significance in green chemistry and sustainable industrial processes (Rao et al., 2014).
Medicinal Chemistry and Therapeutic Potential
Compounds structurally related to this compound have been synthesized and evaluated for their potential as anti-inflammatory agents, reflecting the broader relevance of this chemical class in the development of new therapeutic agents (Mahdi et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-iodo-4-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOYWOHDSKTUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902707 |
Source
|
Record name | NoName_3256 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23153-04-0 |
Source
|
Record name | 2-iodo-4-(methylsulfanyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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